molecular formula C5H8ClF5Si B14531324 Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane CAS No. 62281-38-3

Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane

Cat. No.: B14531324
CAS No.: 62281-38-3
M. Wt: 226.65 g/mol
InChI Key: XQTZSRSCQFFWSQ-UHFFFAOYSA-N
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Description

Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane is an organosilicon compound with the molecular formula C5H9ClF5Si This compound is characterized by the presence of a silicon atom bonded to a chloro group, two methyl groups, and a 1,1,1,3,3-pentafluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane typically involves the reaction of chlorodimethylsilane with 1,1,1,3,3-pentafluoropropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium tert-butoxide.

    Reduction Reactions: Often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Commonly performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while reduction reactions can produce simpler silanes.

Scientific Research Applications

Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane exerts its effects is primarily through its ability to form stable bonds with other atoms, particularly oxygen and fluorine. This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug delivery systems, it may interact with biological molecules to facilitate the transport of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: Similar in structure but lacks the 1,1,1,3,3-pentafluoropropan-2-yl group.

    Trimethylsilyl Chloride: Contains three methyl groups instead of the 1,1,1,3,3-pentafluoropropan-2-yl group.

    Pentafluoropropylsilane: Similar but does not contain the chloro group.

Uniqueness

Chloro(dimethyl)(1,1,1,3,3-pentafluoropropan-2-yl)silane is unique due to the presence of both the chloro group and the 1,1,1,3,3-pentafluoropropan-2-yl group. This combination imparts distinct chemical properties, making it valuable for specific applications where stability and reactivity with fluorine and oxygen are desired.

Properties

CAS No.

62281-38-3

Molecular Formula

C5H8ClF5Si

Molecular Weight

226.65 g/mol

IUPAC Name

chloro-dimethyl-(1,1,1,3,3-pentafluoropropan-2-yl)silane

InChI

InChI=1S/C5H8ClF5Si/c1-12(2,6)3(4(7)8)5(9,10)11/h3-4H,1-2H3

InChI Key

XQTZSRSCQFFWSQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(C(F)F)C(F)(F)F)Cl

Origin of Product

United States

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